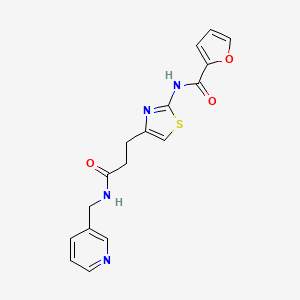
N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to possess diverse biological activities .
Synthesis Analysis
The synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Reactivity
Research on related compounds focuses on the synthesis and reactivity of furan and thiazole derivatives, highlighting methodologies that could be applicable to N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide. For example, Aleksandrov and El’chaninov (2017) describe the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions, which could inform similar strategies for the target compound Aleksandrov & El’chaninov, 2017.
Molecular Characterization
Research on the molecular and electronic structures of related compounds, as well as their biological activities, provides a framework for understanding the potential applications of the target compound. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity, highlighting the importance of molecular characterization in identifying potential therapeutic applications Cakmak et al., 2022.
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of thiazole and furan derivatives are of significant interest. Research by Zaki, Al-Gendey, and Abdelhamid (2018) on the synthesis and biological evaluation of various derivatives, including pyridines and thioamides, underscores the potential of such compounds in developing new therapeutic agents Zaki, Al-Gendey, & Abdelhamid, 2018.
Potential Therapeutic Applications
The selective inhibition of specific biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), by related compounds indicates the potential for therapeutic applications in treating diseases like cancer. Borzilleri et al. (2006) discussed the discovery and evaluation of specific inhibitors, highlighting the importance of structure-activity relationships in drug development Borzilleri et al., 2006.
Future Directions
The future directions for “N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their diverse biological activities . Additionally, new methods for the synthesis of these compounds, including the use of nanocatalysts, are being explored .
properties
IUPAC Name |
N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(19-10-12-3-1-7-18-9-12)6-5-13-11-25-17(20-13)21-16(23)14-4-2-8-24-14/h1-4,7-9,11H,5-6,10H2,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMZIPCNAAYNQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
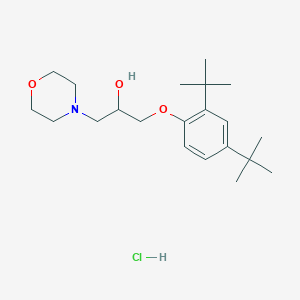
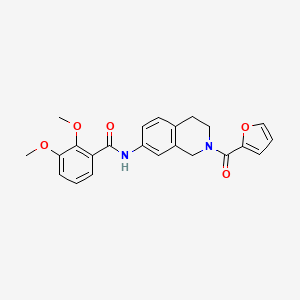
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)
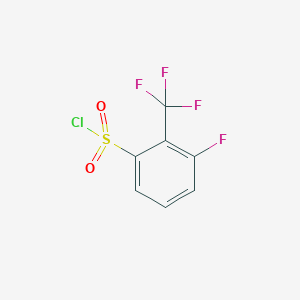
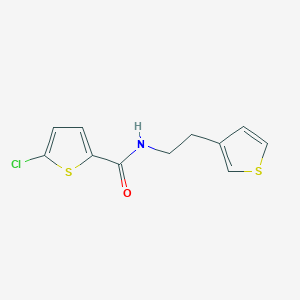
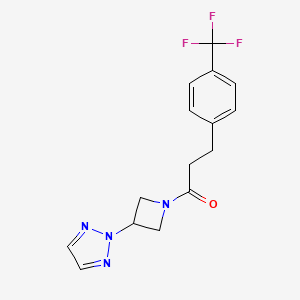

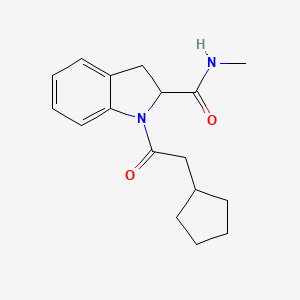
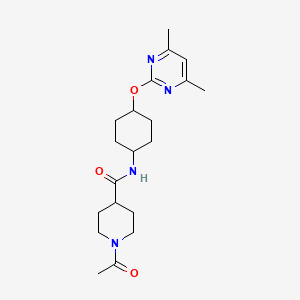
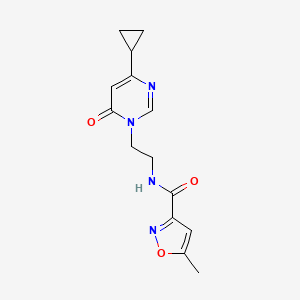
![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)